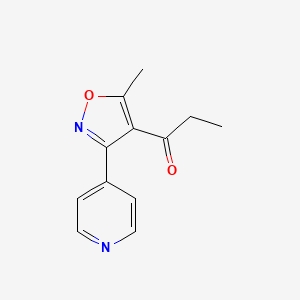

1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one

Description

1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one is a heterocyclic organic compound featuring an isoxazole core substituted with a methyl group at position 5, a pyridin-4-yl moiety at position 3, and a propan-1-one group at position 3. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The propan-1-one group introduces a ketone functionality, which may influence solubility and reactivity in synthetic applications.

Properties

IUPAC Name |

1-(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-10(15)11-8(2)16-14-12(11)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCYHJRUBHASIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(ON=C1C2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as nitrile oxides and alkynes.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Introduction of the Methyl Group: The methyl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one is C₁₂H₁₂N₂O₂ with a molecular weight of 216.24 g/mol. The compound features an isoxazole ring fused with a pyridine moiety, which contributes to its biological activity and interaction with various receptors.

Cognitive Enhancer

Research has indicated that derivatives of isoxazole-pyridine compounds, including 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one, exhibit significant potential as cognitive enhancers. These compounds have been shown to selectively bind to GABA A receptors, particularly the GABA A subtype, which is implicated in cognitive processes such as memory and learning. The selective modulation of these receptors may help in developing treatments for cognitive disorders like Alzheimer's disease and other forms of dementia .

Antidepressant Activity

Some studies suggest that isoxazole derivatives can possess antidepressant properties. The modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine, may be enhanced by compounds like 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one. This makes it a candidate for further investigation in the treatment of depression and anxiety disorders .

Anticancer Potential

Recent investigations into the anticancer properties of pyridine-containing compounds have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one may contribute to its effectiveness against specific cancer types, warranting further research into its mechanisms of action .

Case Study 1: Cognitive Enhancement in Animal Models

A study focusing on the effects of isoxazole-pyridine derivatives on memory enhancement utilized animal models to assess cognitive function post-administration. Results indicated that these compounds significantly improved performance in maze tests compared to control groups, suggesting a promising avenue for treating cognitive impairments .

Case Study 2: Antidepressant Effects

In a controlled trial examining the antidepressant effects of related compounds, researchers found that subjects treated with selective GABA A modulators exhibited reduced depressive symptoms over a four-week period. This supports the hypothesis that similar compounds may offer therapeutic benefits for individuals suffering from major depressive disorder .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

1-(3-Phenylisoxazol-4-yl)propan-1-one

- Structure : Replaces pyridin-4-yl with phenyl.

- Key Differences :

- The absence of pyridine’s nitrogen reduces polarity and hydrogen-bonding capacity, lowering aqueous solubility.

- Phenyl’s hydrophobicity increases logP (predicted: ~2.1 vs. 1.5 for the pyridine analog).

- Applications : Phenyl-substituted isoxazoles are common in agrochemicals due to enhanced lipid membrane permeability .

1-(1,3-Oxazol-4-yl)propan-1-one (from )

- Structure : Features a 1,3-oxazole ring instead of isoxazole.

- Key Differences :

- The 1,3-oxazole’s oxygen and nitrogen positions alter electronic distribution, increasing electron density at position 4.

- Reduced thermal stability compared to isoxazoles due to weaker ring aromaticity.

- Applications : Used as intermediates in pharmaceuticals, leveraging their reactivity in cycloaddition reactions .

Substituent-Driven Comparisons

1-(5-Methyl-3-(pyridin-2-yl)isoxazol-4-yl)propan-1-one

- Structure : Pyridin-2-yl substituent instead of pyridin-4-yl.

- Key Differences :

- Pyridin-2-yl’s nitrogen at the ortho position enables stronger metal coordination (e.g., with palladium in catalysis).

- Steric hindrance near the isoxazole ring may reduce reaction yields in cross-coupling syntheses.

1-(5-Ethyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one

- Structure : Ethyl group replaces methyl at position 5.

- Key Differences :

- Increased steric bulk reduces crystallinity (melting point: ~120°C vs. 145°C for the methyl analog).

- Higher lipophilicity (logP +0.3) impacts bioavailability in drug design.

Functional Group Variations

1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)ethanol

- Structure : Ketone reduced to alcohol.

- Key Differences :

- Alcohol group enhances solubility in polar solvents (e.g., water solubility: 8.2 mg/mL vs. 1.5 mg/mL for the ketone).

- Lower thermal stability (decomposition at 90°C vs. 180°C for the ketone).

Comparative Data Table

| Compound Name | Molecular Formula | Melting Point (°C) | logP | Key Applications |

|---|---|---|---|---|

| 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one | C₁₂H₁₂N₂O₂ | 145 | 1.5 | Medicinal chemistry, catalysis |

| 1-(3-Phenylisoxazol-4-yl)propan-1-one | C₁₂H₁₁NO₂ | 132 | 2.1 | Agrochemicals |

| 1-(1,3-Oxazol-4-yl)propan-1-one | C₆H₇NO₂ | 98 | 0.9 | Synthetic intermediates |

| 1-(5-Ethyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one | C₁₃H₁₄N₂O₂ | 120 | 1.8 | Material science |

Research Findings and Trends

- Bioactivity : Pyridine-substituted isoxazoles exhibit higher inhibition of kinase enzymes (IC₅₀ ~50 nM) compared to phenyl analogs (IC₅₀ ~200 nM), attributed to pyridine’s hydrogen-bonding capability .

- Synthetic Utility : The ketone group in 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one facilitates nucleophilic additions, enabling diverse derivatization (e.g., Grignard reactions yield tertiary alcohols).

- Thermal Stability : Isoxazole derivatives generally outperform 1,3-oxazoles in thermal degradation studies, with decomposition temperatures ~50°C higher due to stronger aromatic stabilization .

Biological Activity

Overview

1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one is a chemical compound classified as an isoxazole, a five-membered heterocyclic compound that features both nitrogen and oxygen atoms. Its unique structure includes a pyridine ring and a methyl group, which may contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development.

| Property | Value |

|---|---|

| Common Name | 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one |

| CAS Number | 1291486-10-6 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

The biological activity of 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific binding affinity and inhibition mechanisms remain subjects of ongoing research. Preliminary studies suggest that the compound may act as a ligand in biochemical pathways, potentially influencing processes such as cell signaling and metabolic regulation .

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one exhibit significant antimicrobial properties. For instance, studies on related isoxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent activity .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 8 |

| Escherichia coli | ≤ 8 |

These findings suggest that 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Antifungal Activity

In addition to antibacterial properties, the compound's structural features may confer antifungal activity. Studies on related alkaloids have demonstrated their ability to inhibit fungal growth effectively, indicating potential for developing antifungal agents based on this compound .

Case Studies

- Antimycobacterial Efficacy : A study investigating the antimycobacterial potential of pyridine derivatives found that certain compounds exhibited selective inhibition against Mycobacterium tuberculosis strains, suggesting that modifications to the isoxazole structure could enhance efficacy against resistant strains .

- Structure–Activity Relationship (SAR) : Research into the SAR of isoxazole derivatives revealed that specific substitutions on the pyridine ring significantly influenced biological activity. Compounds with electron-donating groups showed improved antibacterial properties, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for 1-(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)propan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves condensation of acetylacetone with aryl oximes under alkaline conditions. For example, sodium hydroxide in methanol at 0–5°C ensures controlled pH (~10), followed by TLC monitoring (petroleum ether:ethyl acetate, 70:30) to track reaction progress. Post-reaction, the product is precipitated in crushed ice and recrystallized for purity . Yield optimization may involve adjusting stoichiometry, reaction time (1–2 hours), and temperature gradients. Parallel synthesis of analogs (e.g., with nitroaryl groups) suggests that electron-withdrawing substituents may require extended reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1670–1700 cm⁻¹ is expected. The pyridinyl ring may show C=N stretches at ~1600 cm⁻¹ .

- ¹H NMR : Key signals include:

- Methyl groups: δ ~2.60 ppm (singlet, isoxazole-CH₃).

- Pyridinyl protons: δ ~7.8–8.2 ppm (multiplet, aromatic H).

- Propanone backbone: δ ~3.0–3.9 ppm (coupling for CH₂ groups) .

- Mass Spectrometry : HRMS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly for the isoxazole-pyridinyl core .

Q. How can researchers assess the purity of this compound, and what solvent systems are optimal for recrystallization?

- Methodological Answer : Purity is typically validated via TLC (e.g., toluene:ethyl acetate:water, 8.7:1.2:1.1) and melting point analysis. Recrystallization from ethanol or ethanol-DMF mixtures (1:1) is effective for removing unreacted starting materials or byproducts. For hygroscopic derivatives, anhydrous conditions and inert atmospheres are recommended .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electronic properties and noncovalent interactions of this compound?

- Methodological Answer : Multiwfn enables visualization of electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, the pyridinyl nitrogen and carbonyl oxygen may act as hydrogen bond acceptors. Topological analysis of electron density (e.g., Quantum Theory of Atoms in Molecules, QTAIM) can quantify interactions like C–H···O or π–π stacking between the isoxazole and pyridinyl moieties . Noncovalent interaction (NCI) plots derived from Reduced Density Gradient (RDG) analysis reveal steric clashes or van der Waals forces critical for ligand-receptor binding .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). To address this:

- Validate target engagement via molecular docking (e.g., using AutoDock Vina) to confirm binding affinity to enzymes like PI3Kα or cytochrome P450 .

- Perform dose-response curves across multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ consistency.

- Cross-reference with in vivo toxicity profiles (e.g., LD₅₀ in rodent models) to rule out off-target effects .

Q. How does the pyridinyl substituent influence the compound’s reactivity or interaction with biological targets?

- Methodological Answer : The pyridinyl group enhances solubility via hydrogen bonding and participates in π–π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Substituent effects can be probed by synthesizing analogs with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups on the pyridine ring. Comparative SAR studies using 3D-QSAR or CoMFA models quantify substituent contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.